![molecular formula C15H19NO3 B13449619 (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)
(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of both oxazolidinone and phenylmethyl groups contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylmethyl Group: This step involves the alkylation of the oxazolidinone ring with a phenylmethyl halide in the presence of a base such as sodium hydride.
Addition of the 2-Methyl-1-oxobutyl Group: This is usually done through a nucleophilic substitution reaction where the oxazolidinone is treated with a suitable electrophile, such as a 2-methyl-1-oxobutyl halide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazolidinone nitrogen or the phenylmethyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often used to deprotonate the oxazolidinone, making it more nucleophilic.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the electrophile used.
科学研究应用
(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone has several applications in scientific research:
Asymmetric Synthesis: It is used as a chiral auxiliary to induce stereoselectivity in various organic reactions.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring chiral centers.
Biological Studies: It serves as a model compound in studying enzyme-substrate interactions and the mechanisms of chiral recognition.
Industrial Chemistry: The compound is used in the development of new materials and catalysts due to its unique structural properties.
作用机制
The mechanism of action of (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The oxazolidinone ring can coordinate with various substrates, influencing the stereochemistry of the resulting products. Molecular targets include carbonyl compounds and other electrophiles that can interact with the oxazolidinone nitrogen or the phenylmethyl group.
相似化合物的比较
Similar Compounds
- (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone
- (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-thiazolidinone
- (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-imidazolidinone
Uniqueness
This compound is unique due to the presence of the oxazolidinone ring, which imparts specific stereochemical properties and reactivity Compared to thiazolidinones and imidazolidinones, oxazolidinones are more stable and offer better control over stereoselective reactions
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
(4S)-4-benzyl-3-[(2S)-2-methylbutanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m0/s1 |
InChI 键 |
IDJHFWFQTXWYQU-AAEUAGOBSA-N |
手性 SMILES |
CC[C@H](C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
规范 SMILES |
CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


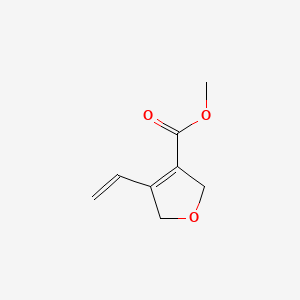
![(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one](/img/structure/B13449545.png)
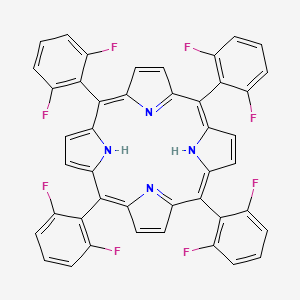
amino}pentanoic acid](/img/structure/B13449555.png)
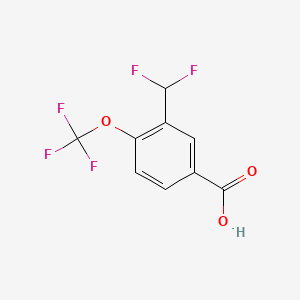
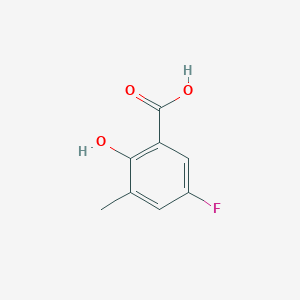

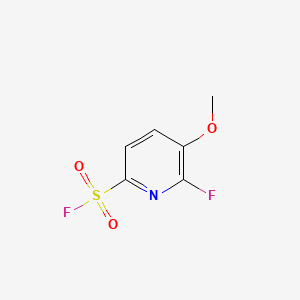
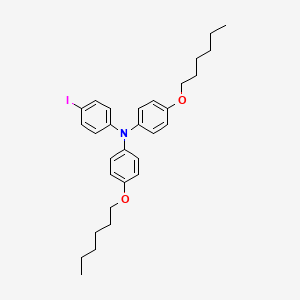
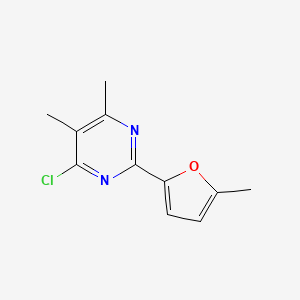
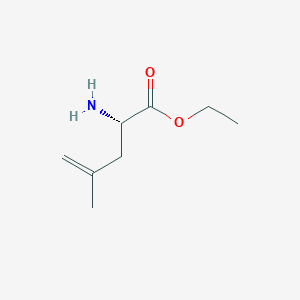
![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)
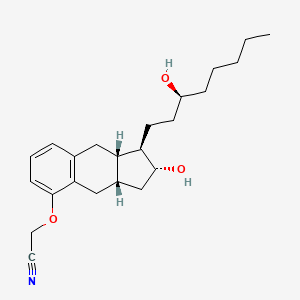
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
